4-Chloro-2,6-diaminopyrimidine
Overview
Description
4-Chloro-2,6-diaminopyrimidine is a compound of interest in the field of medicinal chemistry due to its core structure, which is prevalent in several important enzyme inhibitors. It is known for its potential in various chemical reactions and its role as a key intermediate in the synthesis of related compounds.
Synthesis Analysis
The synthesis of 4-Chloro-2,6-diaminopyrimidine and related compounds often involves conventional methods without the need for special catalysts. Different synthetic procedures have been developed, demonstrating the versatility of this compound in chemical synthesis. For instance, Németh et al. (2010) described two different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the dependency of the process on the substituent of the phenyl ring (Németh, Varga, Greff, Kéri, & Őrfi, 2010).
Molecular Structure Analysis
The molecular structure of 2,6-diamino-4-chloropyrimidine has been analyzed using X-ray diffraction methods. The structures of related pyrimidines have shown that the molecules are based on planar six-membered rings with significant double-bond character. This structural feature is crucial for the compound's reactivity and interactions (Clews & Cochran, 1948).
Chemical Reactions and Properties
4-Chloro-2,6-diaminopyrimidine participates in a variety of chemical reactions, illustrating its reactivity and potential in organic synthesis. For example, the electrochemical reduction of related compounds has been studied, providing insights into the reaction mechanisms and the influence of different experimental conditions (Vajtner & Lovreček, 1986).
Physical Properties Analysis
The physical properties of 4-Chloro-2,6-diaminopyrimidine and similar compounds have been investigated through various analytical techniques. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic studies, supporting the identification and understanding of their physical properties (Fehér, Papp, Gömöry, Nagy, Wouters, Lendvay, & Skoda‐Földes, 2016).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2,6-diaminopyrimidine, including its reactivity and interaction with other molecules, have been explored in the context of dihydrofolate reductase inhibition and antimicrobial activity. For example, Gangjee, Adair, and Queener (2001) synthesized a series of 2,4-diaminopyrido[2,3-d]pyrimidines as inhibitors, demonstrating the compound's role in medicinal chemistry (Gangjee, Adair, & Queener, 2001).
Scientific Research Applications
Affinity for Dopamine Receptor
The compound 6-chloro-4-(N-methylpiperazino)pyrimidine, related to 4-Chloro-2,6-diaminopyrimidine, shows a strong affinity for the dopamine receptor. This affinity is particularly significant in the context of the most active compound in this series, which involves modifications of the 4-Chloro-2,6-diaminopyrimidine structure (Gueremy et al., 1982).
Antimalarial Activity
A derivative, 2:4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine, shows high activity against laboratory malaria infections. This effectiveness is comparable against both proguanil-resistant strains and normal strains (Rollo, 1951).
Infectious Disease Chemotherapy
The broader class of 2,4-diaminopyrimidines, to which 4-Chloro-2,6-diaminopyrimidine belongs, has shown promise in infectious disease chemotherapy. Advances in understanding their molecular activity have also highlighted their potential in the treatment of neoplastic diseases (Roth & Cheng, 1982).
Synthesis of Diaminopyrimidine Derivatives
Various methods have been developed to synthesize diaminopyrimidine derivatives, including 4-Chloro-2,6-diaminopyrimidine. These methods offer new avenues for the production of diverse compounds in this class, with potential applications in different areas of medicinal chemistry (Montebugnoli et al., 2002; O'donnell & Charrier, 2015; Jiang et al., 2009; Németh et al., 2010).
Potential in Cancer Therapy
Certain derivatives of 4-Chloro-2,6-diaminopyrimidine have shown promising anticancer activity. For instance, a specific compound demonstrated notable activity against colon cancer cells, suggesting its potential use in cancer therapy (Sondhi et al., 2001).
Toxicological Studies
Investigations into the hematological effects of 2,4-diaminopyrimidines, including 4-Chloro-2,6-diaminopyrimidine, have been conducted. These studies have looked at the delayed death and other complications in various animal models, providing insights into the safety profile of these compounds (Hamilton et al., 1954).
Anti-HIV Activity
Derivatives of 4-Chloro-2,6-diaminopyrimidine have been studied for their inhibitory activity against HIV-1, contributing to the research in antiviral drug development (Hocková et al., 2003).
Safety And Hazards
4-Chloro-2,6-diaminopyrimidine is associated with risks and safety codes. It has been assigned risk codes indicating potential harmful effects if swallowed and irritating effects on the eyes, respiratory system, and skin . Safety precautions, such as rinsing the eyes with water and avoiding skin and eye contact, should be followed when handling the compound .
properties
IUPAC Name |
6-chloropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUMVUZDYPQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166022 | |
Record name | 4-Chloro-2,6-diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diaminopyrimidine | |
CAS RN |
156-83-2 | |
Record name | 2,4-Diamino-6-chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-chloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 156-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,6-diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,6-diaminopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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